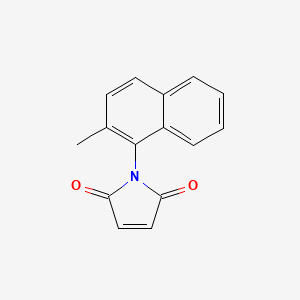
N-(2-Methyl-1-naphthyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-naphthyl)maleimide is an organic compound with the molecular formula C15H11NO2 It is a derivative of maleimide, where the maleimide ring is substituted with a 2-methyl-1-naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-naphthyl)maleimide typically involves the reaction of maleic anhydride with 2-methyl-1-naphthylamine. The reaction is carried out in the presence of an acid catalyst and a suitable solvent. The process involves the formation of an intermediate maleamic acid, which is then cyclized to form the desired maleimide compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvent and catalyst can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-1-naphthyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the maleimide ring to a succinimide ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the maleimide ring is substituted with different nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the maleimide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, succinimide derivatives, and various substituted maleimides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-Methyl-1-naphthyl)maleimide has a wide range of applications in scientific research:
Biology: The compound is used in bioconjugation techniques for labeling and modifying proteins and peptides.
Medicine: This compound derivatives have shown potential as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1-naphthyl)maleimide involves its reactivity towards thiol groups in biological molecules. The compound undergoes a Michael addition reaction with thiol groups, forming stable thioether bonds. This reactivity is exploited in bioconjugation and protein labeling techniques . Additionally, the compound’s ability to inhibit certain enzymes, such as protein kinases, contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylmaleimide
- N-(1-Naphthyl)maleimide
- N-p-Chlorophenylmaleimide
Comparison
N-(2-Methyl-1-naphthyl)maleimide is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and selectivity in various chemical reactions compared to other maleimide derivatives. Additionally, the compound’s specific interactions with biological molecules make it a valuable tool in bioconjugation and medicinal chemistry .
Propriétés
Numéro CAS |
70017-56-0 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-11-4-2-3-5-12(11)15(10)16-13(17)8-9-14(16)18/h2-9H,1H3 |
Clé InChI |
MEZJQXVOMGUAMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


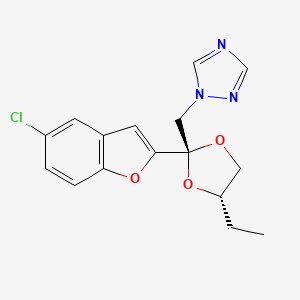
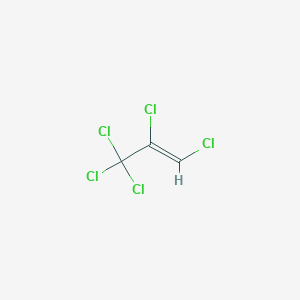

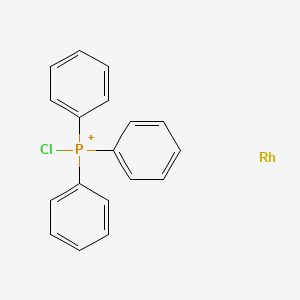
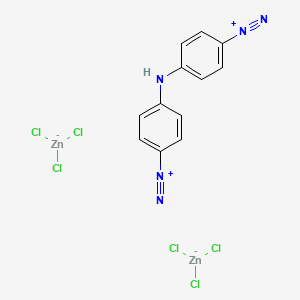


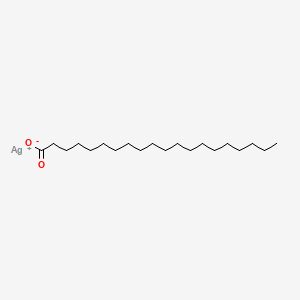
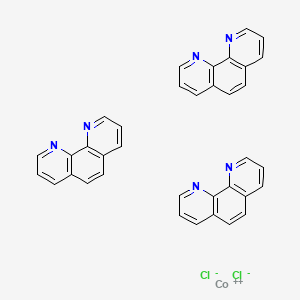
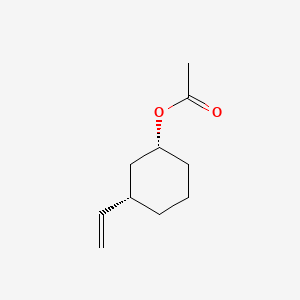
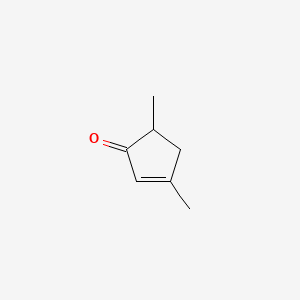
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
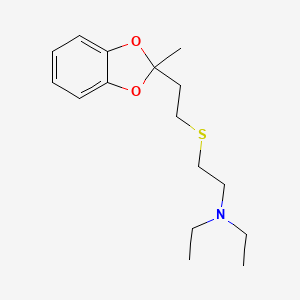
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
